

Hazards and safety precautions for handling Barium dichromate

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Compound of Interest					
Compound Name:	Barium dichromate				
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An In-depth Technical Guide to the Hazards and Safety Precautions for Handling **Barium Dichromate**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the hazards associated with **Barium dichromate** (BaCr₂O₇) and outlines essential safety precautions and handling procedures. Due to its classification as a hexavalent chromium compound, **Barium dichromate** presents significant health risks, including carcinogenicity and acute toxicity. Strict adherence to the safety protocols outlined herein is critical to mitigate risk in a research and development setting.

Hazard Identification and Classification

Barium dichromate is a potent oxidizing agent and is highly toxic. Its primary hazards stem from the combined toxicity of the barium ion and the carcinogenicity of the hexavalent chromium ion.

GHS Hazard Statements:

- H272: May intensify fire; oxidizer.
- H302 + H332: Harmful if swallowed or if inhaled.[1][2]
- H350: May cause cancer.[1][2]



Key Hazards:

- Carcinogenicity: Hexavalent chromium compounds are recognized human respiratory carcinogens.[3] Inhalation is a primary route of concern for long-term exposure.
- Acute Toxicity: The compound is harmful if ingested or inhaled, with potential effects including irritation to the lungs and mucous membranes, vomiting, abdominal pain, and, in large doses, cardiac and respiratory failure.[4]
- Oxidizing Properties: As a strong oxidizer, it can intensify fires and may ignite combustible materials like wood, paper, and oil upon contact.[1][5]
- Organ Damage: Repeated or prolonged exposure may lead to damage to the liver and kidneys.[4]
- Dermal and Respiratory Sensitization: Can cause severe skin and eye irritation. Prolonged contact may lead to skin ulceration, and repeated inhalation can cause nasal septum perforation and asthma-like allergies.[4]
- Genotoxicity: The hexavalent chromium component is genotoxic, meaning it can damage DNA and chromosomes.[3]

Physical, Chemical, and Toxicological Properties

Quantitative data for **Barium dichromate** and the closely related Barium chromate are summarized below for reference.

Table 1: Physical and Chemical Properties



Property	Value	Source
Chemical Formula	BaCr ₂ O ₇	[6]
Molecular Weight	353.32 g/mol	[7]
Appearance	Brownish-red needles or crystalline masses	[7][8]
Solubility	Soluble in acids; decomposed by water	[7][8]
Density	4.5 g/cm³ (for Barium chromate)	[9]
Decomposition Temp.	~210 °C (for Barium chromate)	[9]

Table 2: Toxicological Data

Parameter	Value	Species	Notes	Source
Acute Toxicity				
LD50 (Oral)	3000 mg/kg	Rat	Data for Barium chromate	[4][9]
Occupational Exposure Limits (as Cr(VI))				
OSHA TWA	0.1 mg/m ³	N/A	[4]	_
ACGIH TWA	0.05 mg/m ³	N/A	[4]	_
NIOSH Ceiling	0.001 mg/m ³	N/A	[4]	_

Mechanism of Toxicity: Hexavalent Chromium Genotoxicity

The carcinogenicity of **Barium dichromate** is primarily driven by the genotoxic effects of the hexavalent chromium [Cr(VI)] ion. Understanding this pathway is crucial for appreciating the compound's risk profile.



- Cellular Uptake: Cr(VI) readily enters cells through nonspecific anion transport channels.[3]
- Intracellular Reduction: Inside the cell, Cr(VI) is metabolically reduced by agents like ascorbate and glutathione to reactive intermediates such as Cr(V) and Cr(IV), and ultimately to the more stable trivalent state, Cr(III).[3]
- DNA Damage: The reactive intermediates and Cr(III) are capable of binding to DNA and other macromolecules. This interaction leads to the formation of DNA adducts, DNA-protein crosslinks, strand breaks, and oxidative damage.[3][10]
- Genomic Instability: This DNA damage can disrupt DNA replication and transcription, leading to mutations, chromosomal aberrations, and genomic instability.[3]
- Carcinogenesis: If the cellular DNA repair mechanisms are overwhelmed or fail, these
 genetic alterations can lead to the activation of oncogenes or inactivation of tumor
 suppressor genes, initiating the process of carcinogenesis.[11]

Visualization of Cr(VI) Genotoxicity Pathway

Caption: Workflow of hexavalent chromium (Cr(VI)) induced genotoxicity.

Safety Precautions and Handling Procedures

A multi-layered approach involving engineering controls, personal protective equipment, and strict work practices is mandatory.

Engineering Controls

- Ventilation: All work with Barium dichromate powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[1]
- Isolation: Designate specific areas for the storage and handling of carcinogens.

Personal Protective Equipment (PPE)

- Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[4]
- Eye Protection: Chemical safety goggles or a face shield are required.[1]



- Skin and Body Protection: A lab coat is mandatory. For procedures with a high risk of dust generation, disposable coveralls should be considered.[1]
- Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter must be used.[4]

Safe Handling and Storage

- Handling: Avoid creating dust. Use wet methods for cleaning spills where appropriate. Do not
 eat, drink, or smoke in areas where **Barium dichromate** is handled.[1][9] Wash hands
 thoroughly after handling.
- Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area.[2] Store locked up and away from combustible materials and reducing agents.[2][9]

Emergency Procedures

- Spills: Evacuate the area. Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. Place into a sealed container for disposal.[9]
- Fire: Use dry chemical, CO₂, or alcohol-resistant foam. Do not use a heavy water stream. As an oxidizer, **Barium dichromate** may intensify the fire.[2]
- First Aid:
 - Inhalation: Move the person to fresh air. Seek immediate medical attention.
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Experimental Protocols for Hazard Assessment



Assessing the biological impact of **Barium dichromate** requires standardized toxicological assays. Below are representative protocols for cytotoxicity and genotoxicity testing.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a purple formazan product.[12][13]

Objective: To determine the concentration of **Barium dichromate** that reduces the viability of a cell culture population by 50% (IC₅₀).

Methodology:

- Cell Culture: Plate a suitable mammalian cell line (e.g., human lung fibroblasts) in a 96-well plate at a predetermined density and allow cells to attach overnight.
- Compound Preparation: Prepare a stock solution of Barium dichromate in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of test concentrations.
- Exposure: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of **Barium dichromate**. Include untreated and solventonly controls.
- Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a humidified
 CO₂ incubator.
- MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours.[12] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
 [12]



 Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[14][15]

Objective: To determine if **Barium dichromate** is clastogenic (causes breaks or rearrangements in chromosomes).

Methodology:

- Cell Culture: Use a suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) and initiate cultures.[16]
- Exposure: Treat the cell cultures with at least three different concentrations of **Barium dichromate**, along with negative (solvent) and positive controls. The experiment is typically run with and without an external metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[16][17]
- Incubation:
 - Short-term: Expose cells for 3-4 hours, then wash and incubate in fresh medium.[16]
 - Long-term: Expose cells for approximately 1.5-2 normal cell cycle lengths without S9.[18]
- Metaphase Arrest: At a predetermined time after exposure, add a metaphase-arresting substance (e.g., colcemid) to the cultures to accumulate cells in the metaphase stage of cell division.
- Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the fixed cells onto microscope slides and stain them (e.g., with Giemsa).
- Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, deletions, and



exchanges).[15]

 Data Analysis: Statistically analyze the frequency of aberrant cells and the number of aberrations per cell. A dose-dependent, statistically significant increase in aberrations indicates a positive (clastogenic) result.[14]

Conclusion

Barium dichromate is a hazardous substance that requires stringent safety controls in a laboratory setting. Its potent oxidizing nature, acute toxicity, and, most critically, its classification as a human carcinogen necessitate a thorough understanding of its risk profile. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to strict handling protocols, researchers can minimize exposure and ensure a safe working environment. The provided experimental outlines serve as a foundation for the toxicological assessment of this and other hazardous compounds.

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